molecular formula C12H15NO2 B8068430 Amino-indan-2-yl-acetic acid methyl ester

Amino-indan-2-yl-acetic acid methyl ester

Cat. No.: B8068430
M. Wt: 205.25 g/mol
InChI Key: YZFJYRDDABEYAI-UHFFFAOYSA-N
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Description

Amino-indan-2-yl-acetic acid methyl ester is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of an indane ring system, an amino group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino-indan-2-yl-acetic acid methyl ester typically involves the esterification of the corresponding amino acid. One common method is the reaction of amino-indan-2-yl-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of trimethylchlorosilane as a reagent has also been reported to facilitate the esterification process under milder conditions .

Chemical Reactions Analysis

Types of Reactions

Amino-indan-2-yl-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted indane derivatives.

Scientific Research Applications

Amino-indan-2-yl-acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of amino-indan-2-yl-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid methyl ester: Another indane derivative with similar structural features but different biological activities.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.

Uniqueness

Amino-indan-2-yl-acetic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indane ring system provides a rigid framework that can influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11(13)10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFJYRDDABEYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC2=CC=CC=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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